molecular formula C18H34ClN5O4 B6295917 (2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;hydrochloride CAS No. 1860800-82-3

(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B6295917
CAS No.: 1860800-82-3
M. Wt: 419.9 g/mol
InChI Key: QGJBWJIFVQTTQD-WDTSGDEMSA-N
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Description

The compound (2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamido, amino, and carboxamide groups. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;hydrochloride involves several steps, each requiring precise reaction conditions. The process typically begins with the preparation of the individual amino acid derivatives, which are then coupled using peptide bond formation techniques. Common reagents used in these reactions include coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), along with catalysts like 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale peptide synthesis techniques. Automated peptide synthesizers can be employed to streamline the process, ensuring high yield and purity. The final product is typically purified using chromatographic methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;hydrochloride: can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetamido group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro compounds, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and enzyme mechanisms.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and amino groups can form hydrogen bonds with active sites, while the pyrrolidine ring can provide steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
  • **(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;hydrobromide

Uniqueness

The hydrochloride form of the compound enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts. Additionally, the specific arrangement of functional groups in this compound can result in unique biochemical interactions, distinguishing it from similar molecules.

Properties

IUPAC Name

(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N5O4.ClH/c1-11(2)15(16(20)25)22-17(26)14-8-6-10-23(14)18(27)13(21-12(3)24)7-4-5-9-19;/h11,13-15H,4-10,19H2,1-3H3,(H2,20,25)(H,21,24)(H,22,26);1H/t13-,14-,15-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJBWJIFVQTTQD-WDTSGDEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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